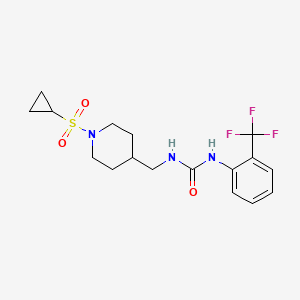

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a piperidine ring substituted with a cyclopropylsulfonyl group at the 1-position and a 2-(trifluoromethyl)phenyl moiety attached to the urea backbone. The compound’s structure combines features known to influence pharmacokinetic and pharmacodynamic properties:

While direct synthesis data for this compound are unavailable in the provided evidence, analogous urea derivatives (e.g., ) suggest synthetic routes involving coupling reagents like EDCI/DMAP for urea bond formation and sulfonylation reactions for introducing the cyclopropylsulfonyl group . The compound’s molecular formula is estimated as C₁₇H₁₉F₃N₃O₃S, with a molecular weight of ~409.4 g/mol, derived from structural analogs .

Properties

IUPAC Name |

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3N3O3S/c18-17(19,20)14-3-1-2-4-15(14)22-16(24)21-11-12-7-9-23(10-8-12)27(25,26)13-5-6-13/h1-4,12-13H,5-11H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUONBFCUSTWYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a cyclopropylsulfonyl group through a sulfonylation reaction.

Coupling with Trifluoromethylphenyl Isocyanate: The intermediate is then reacted with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly on the phenyl ring and the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Material Science: Its unique properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, which may include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, while the piperidine ring can interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s cyclopropylsulfonyl group distinguishes it from analogs with simpler sulfonyl substituents (e.g., methanesulfonyl in compound 12) . This group may confer improved metabolic resistance compared to linear alkyl sulfonides.

- The 2-(trifluoromethyl)phenyl substituent is less common than 3- or 4-position isomers (e.g., 11d, 11e), which may alter steric interactions in target binding .

Key Observations :

- Sulfonylation reactions (e.g., compound 12 and 13) show moderate yields (51–66%), suggesting the target compound’s synthesis may require optimization for cyclopropylsulfonyl group incorporation .

- Thiazole-containing derivatives () achieve higher yields (>80%), attributed to stable intermediate formation .

Physicochemical Properties

| Compound | Melting Point (°C) | ESI-MS (m/z) | Reference |

|---|---|---|---|

| Target Compound | — | — | — |

| 1f () | 198–200 | 667.9 [M−2HCl+H]⁺ | |

| 11d () | — | 534.1 [M+H]⁺ | |

| 12 () | — | — |

Key Observations :

- The target compound’s molecular weight (~409.4 g/mol) is lower than thiazole-piperazine derivatives (e.g., 534.1 g/mol for 11d), suggesting better membrane permeability .

- Melting points for urea derivatives in (188–207°C) indicate solid-state stability, a trait likely shared by the target compound .

Research Implications

The target compound’s unique cyclopropylsulfonyl and 2-trifluoromethylphenyl groups position it as a candidate for optimizing solubility and target engagement. Comparative data from analogs highlight trade-offs between structural complexity and synthetic accessibility. Further studies should prioritize in vitro assays to evaluate potency against targets such as kinases or enzymes, leveraging precedents from FAK activators (e.g., M64HCl in ) .

Biological Activity

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex molecular structure, which includes a cyclopropylsulfonyl group, a piperidine ring, and a trifluoromethyl-substituted phenyl moiety. This article explores the biological activity of this compound through various studies, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is . The structural features contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropylsulfonyl group enhances the compound's ability to modulate enzyme activity, potentially influencing pathways related to neurotransmission and cell signaling.

Anticonvulsant Properties

Research has indicated that derivatives of piperidine compounds exhibit anticonvulsant activity. For instance, studies on similar structures have shown significant efficacy in animal models for epilepsy. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better blood-brain barrier penetration and contributing to anticonvulsant effects.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study on analogues revealed that modifications in the phenyl ring could enhance cytotoxicity against various cancer cell lines. The trifluoromethyl group may play a role in increasing the compound's potency by improving interactions with cellular targets involved in cancer proliferation.

Analgesic Effects

Piperidine derivatives have been studied for their analgesic effects. Investigations into similar compounds have shown that they can modulate pain pathways, possibly through opioid receptor interactions. The unique structure of this urea derivative may provide similar analgesic benefits.

Study 1: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of piperidine derivatives, this compound was tested in a mouse model. Results indicated a significant reduction in seizure duration compared to control groups, suggesting effective modulation of neurotransmitter release.

Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., A431 and HT29). The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating promising anticancer potential.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.